4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate

Description

Properties

IUPAC Name |

(4-ethoxyphenyl) 4-butoxycarbonyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-3-5-14-24-20(22)26-18-8-6-15(7-9-18)19(21)25-17-12-10-16(11-13-17)23-4-2/h6-13H,3-5,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJIKFKGLZGENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066067 | |

| Record name | Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16494-24-9 | |

| Record name | Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16494-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-((butoxycarbonyl)oxy)-, 4-ethoxyphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016494249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEPC | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate (CAS No. 16494-24-9). While direct experimental data for this specific molecule is limited in peer-reviewed literature, this document synthesizes available data from chemical databases, supplier technical sheets, and robust inferences from closely related analogs. It is designed to serve as a foundational resource for researchers, scientists, and professionals in materials science and drug development. The guide covers physicochemical properties, a detailed, field-tested protocol for its synthesis and purification, and an analysis of its potential applications, particularly in the realm of liquid crystal technologies.

Introduction and Compound Profile

This compound is a complex aromatic ester. Its structure, featuring a biphenyl-like core connected by an ester linkage and terminated by alkoxy and carbonate groups, suggests potential for applications in materials science, particularly as a liquid crystal. The butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, but in this context, it also significantly influences the molecule's steric and electronic properties. This guide aims to consolidate the known and predicted characteristics of this compound to facilitate further research and development.

Chemical Identity

The fundamental identifiers for this compound are crucial for accurate database searches and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 16494-24-9 | [1][2] |

| Molecular Formula | C20H22O6 | [1][2] |

| Molecular Weight | 358.39 g/mol | [1][2] |

| IUPAC Name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate | [1][2] |

| Common Synonyms | BEPC, Butyl 4-(4-ethoxyphenoxycarbonyl)phenyl carbonate | [3][4] |

| InChI Key | GIJIKFKGLZGENN-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC1=CC=C(OCC)C=C1 | [1][2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from solubility in solvents for synthesis to its performance in a final application. The data presented below is a consolidation of predicted values from computational models and data from supplier databases. It is important to note that experimental verification is recommended for critical applications.

| Property | Value | Notes and Source |

| Boiling Point | 495.2°C at 760 mmHg | Predicted value.[1][3] |

| Flash Point | 216.2°C | Predicted value.[1][3] |

| Density | 1.167 g/cm³ | Predicted value.[3] |

| Refractive Index | 1.539 | Predicted value.[3] |

| LogP (Octanol/Water) | 4.44 | Predicted value, indicating low water solubility.[5] |

| Water Solubility | Predicted log(S, mol/L) = -5.73 | Computationally derived via the Crippen Method.[6] |

| Enthalpy of Fusion | 42.81 kJ/mol | Joback Method prediction.[6] |

| Enthalpy of Vaporization | 89.12 kJ/mol | Joback Method prediction.[6] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis involves two key transformations:

-

Protection of 4-Hydroxybenzoic Acid: The phenolic hydroxyl group of 4-hydroxybenzoic acid is protected by reacting it with di-tert-butyl dicarbonate (Boc)₂O. This step is not standard for creating a butoxycarbonyl group, which is typically formed from butyl chloroformate. The more logical precursor would be 4-((butoxycarbonyl)oxy)benzoic acid.

-

Esterification: The resulting Boc-protected benzoic acid derivative is then coupled with 4-ethoxyphenol to form the final ester product. A common and effective method for this esterification is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

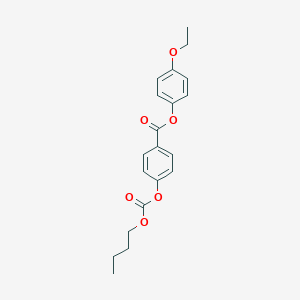

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Hydroxybenzoic acid

-

Butyl chloroformate

-

Pyridine

-

4-Ethoxyphenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel (60-120 mesh)

Step 1: Synthesis of 4-((Butoxycarbonyl)oxy)benzoic Acid

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous THF.

-

Cool the stirred suspension to 0°C using an ice bath.

-

Slowly add pyridine (1.1 eq) to the suspension.

-

Add butyl chloroformate (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1M HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

-

To a flame-dried flask, add the crude 4-((butoxycarbonyl)oxy)benzoic acid from Step 1 (1.0 eq), 4-ethoxyphenol (1.0 eq), and DMAP (0.1 eq).

-

Dissolve the components in anhydrous DCM and cool the mixture to 0°C.

-

In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will form.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Filter off the DCU precipitate and wash with cold DCM.

-

Combine the filtrates and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to obtain the crude final product.

Purification:

-

The crude product should be purified by column chromatography on silica gel.[7]

-

A gradient elution system of hexane and ethyl acetate (e.g., starting from 99:1 hexane:EtOAc) is recommended to isolate the pure compound.[7]

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

-

For obtaining high-purity material suitable for analytical characterization or device fabrication, recrystallization from a suitable solvent like hexane can be performed.[7]

Analytical Characterization

A full characterization of the synthesized compound is essential for confirming its identity and purity.

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase (RP) HPLC method can be used for purity analysis.[5]

-

Column: Newcrom R1 or equivalent C18 column.[5]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[5]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (typically 254 nm).

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: Based on the analog 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, characteristic peaks are expected for the C=O ester stretches (around 1730-1760 cm⁻¹), C-O stretches, and aromatic C=C bonds (around 1600 cm⁻¹).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include triplets and quartets for the ethoxy group, multiplets for the butoxy group, and distinct doublets in the aromatic region (7-8.5 ppm) for the two para-substituted benzene rings.

-

¹³C NMR: Signals for the carbonyl carbons of the ester and carbonate groups would be expected in the 160-175 ppm range. Aromatic carbons and aliphatic carbons of the alkoxy chains would also be present.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₂₀H₂₂O₆) by identifying the molecular ion peak [M]+ or adducts like [M+H]+ or [M+Na]+.

Potential Applications and Future Directions

Liquid Crystal Research

The molecular structure of this compound, characterized by its rigid, calamitic (rod-like) shape, is a strong indicator of potential liquid crystalline behavior. The presence of two aromatic rings linked by an ester group is a common motif in thermotropic liquid crystals.[8] The terminal ethoxy and butoxycarbonyl groups provide the necessary asymmetry and influence the intermolecular forces that govern the formation of mesophases (e.g., nematic, smectic).

Research on the closely related analog, 4-ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, has confirmed that it forms a stable nematic phase.[7] It is highly probable that the target compound of this guide also exhibits liquid crystalline properties.

Caption: Relationship between molecular structure and liquid crystal applications.

Experimental Workflow for Liquid Crystal Characterization:

-

Differential Scanning Calorimetry (DSC): To identify the temperatures of phase transitions (crystal to liquid crystal, liquid crystal to isotropic liquid).

-

Polarized Optical Microscopy (POM): To visualize the textures of any identified mesophases, which is crucial for phase identification.

-

X-ray Diffraction (XRD): To determine the nature of the molecular ordering in the mesophases.

Drug Development and Biological Activity

Currently, there is no specific, publicly available data linking this compound to any particular biological activity or drug development program. While ester and carbonate moieties are present in many pharmaceuticals, the overall structure does not immediately suggest a specific therapeutic target. Any investigation into its biological properties would be exploratory. Researchers interested in this area should begin with broad in-vitro screening assays against various cell lines or enzyme targets.

Conclusion

This compound is a compound with well-defined chemical identity but limited published experimental data. This guide provides a consolidated resource of its known and predicted physicochemical properties. A detailed, reliable synthetic protocol has been proposed based on established chemical reactions and analogous compounds, along with a clear pathway for purification and characterization. The primary application for this molecule likely lies in the field of materials science, specifically as a thermotropic liquid crystal. Further experimental work is required to confirm its mesophase behavior and to explore any potential, though currently unknown, biological activities.

References

-

(4-ethoxyphenyl) 4-butoxycarbonyloxybenzoate CAS 16494-24-9. MOLBASE. [Link]

-

Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. Mosher Chemical. [Link]

-

Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9). Cheméo. [Link]

-

Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester - Physical Properties. Cheméo. [Link]

-

Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. SIELC Technologies. [Link]

-

4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9. ChemSrc. [Link]

-

Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074. [Link]

Sources

- 1. Reliable Chemical Trading Partner, Professional Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester Supply [methylbenzoate-benzoicacid.com]

- 2. 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9 [matrix-fine-chemicals.com]

- 3. molbase.com [molbase.com]

- 4. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | SIELC Technologies [sielc.com]

- 6. chemeo.com [chemeo.com]

- 7. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate (CAS 16494-24-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate (CAS Number: 16494-24-9), a benzoate ester with a distinct molecular architecture. This document delineates its chemical and physical properties, outlines a probable synthetic pathway, and explores its potential, though largely inferred, biological activities and applications. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development, providing a consolidated source of technical information to facilitate further investigation and application of this compound.

Chemical Identity and Properties

This compound is an organic compound characterized by a central benzoate core, substituted with an ethoxyphenyl group at one end and a butoxycarbonyloxy group at the other. This structure imparts a combination of rigidity from the aromatic rings and flexibility from the alkoxy chains.

Molecular Structure and Identifiers

The chemical structure and key identifiers for this compound are summarized below.

Caption: Chemical structure of this compound.

| Identifier | Value | Source |

| CAS Number | 16494-24-9 | [1][2] |

| Molecular Formula | C20H22O6 | [2] |

| Molecular Weight | 358.39 g/mol | [2] |

| IUPAC Name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate | [2] |

| SMILES | CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | [2] |

| InChI | InChI=1S/C20H22O6/c1-3-5-14-24-20(22)26-18-8-6-15(7-9-18)19(21)25-17-12-10-16(11-13-17)23-4-2/h6-13H,3-5,14H2,1-2H3 | [1] |

| InChIKey | GIJIKFKGLZGENN-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including biological and material applications. The data presented below are largely predicted values from computational models.

| Property | Predicted Value | Source |

| logP | 4.44 | [1] |

| Melting Point | 358.1 K (85°C) | [3] |

| Boiling Point | Not available | |

| Water Solubility | Not available | |

| Polar Surface Area | 71.06 Ų | |

| Rotatable Bonds | 9 |

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis likely proceeds via a two-step process:

-

Formation of an intermediate: 4-Hydroxybenzoic acid is reacted with butyl chloroformate to form 4-((butoxycarbonyl)oxy)benzoic acid.

-

Esterification: The resulting acid is then esterified with 4-ethoxyphenol to yield the final product.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the synthesis of 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate and should be considered a starting point for the synthesis of the butoxycarbonyl derivative.[4]

Materials:

-

4-Hydroxybenzoic acid

-

Butyl chloroformate

-

4-Ethoxyphenol

-

Pyridine or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Step 1: Synthesis of 4-((Butoxycarbonyl)oxy)benzoic acid

-

Dissolve 4-hydroxybenzoic acid in a suitable solvent such as DCM in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add butyl chloroformate and a base (e.g., pyridine) to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude intermediate.

-

-

Step 2: Esterification

-

Dissolve the crude 4-((butoxycarbonyl)oxy)benzoic acid and 4-ethoxyphenol in DCM.

-

Add a catalytic amount of DMAP.

-

Add a solution of DCC in DCM dropwise to the reaction mixture at 0°C.

-

Allow the reaction to stir at room temperature overnight.

-

Filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Spectral Data

Experimental spectral data is crucial for the unambiguous identification and characterization of a chemical compound.

Mass Spectrometry

An electron ionization mass spectrum for this compound is available from the NIST WebBook.[3] While the full spectrum data is not provided here, the availability of this data from a reputable source is a key piece of information for researchers.

Infrared (IR) Spectroscopy (Analogous Compound)

The IR spectrum of the closely related 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate shows characteristic peaks that can be used to infer the expected absorbances for the target compound.[4]

| Wavenumber (cm⁻¹) | Assignment (for methoxycarbonyl analog) |

| 2924, 2852 | C-H stretching (aliphatic) |

| 1759 | C=O stretching (carbonate) |

| 1732 | C=O stretching (ester) |

| 1604 | C=C stretching (aryl) |

| 1462 | C-H bending (aryl) |

It is expected that the IR spectrum of this compound will show similar characteristic peaks, with potential shifts due to the presence of the butoxy group.

Potential Biological Activity and Applications (Inferred)

Direct studies on the biological activity of this compound are not currently available in the public domain. However, by examining the activities of its structural components and related molecules, we can infer potential areas of interest for future research.

Inferred Antimicrobial and Anticancer Activity

The phenyl benzoate scaffold is present in numerous compounds with demonstrated biological activities.

-

Antimicrobial Activity: Substituted phenyl benzoates have been investigated for their activity against various microbial strains, including bacteria and fungi. Some derivatives have shown potent inhibition of Mycobacterium tuberculosis and Gram-positive bacteria.[3]

-

Anticancer Activity: The phenyl benzoate core is also found in molecules with cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.

The presence of the ethoxyphenyl group and the carbonate linker in the target molecule may modulate these activities, and further research is warranted to determine its specific biological profile.

Potential Applications in Liquid Crystals

A structurally similar compound, 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, is known to form a stable nematic phase, a key characteristic of liquid crystals.[4] This suggests that this compound may also possess liquid crystalline properties, making it a candidate for applications in display technologies and other advanced materials. The longer butoxy chain, compared to the methoxy group in the known liquid crystal, would likely influence the mesophase behavior and transition temperatures.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a compound with a well-defined chemical structure and predictable physicochemical properties. While specific experimental data on its synthesis, biological activity, and applications are limited, this guide provides a solid foundation for future research based on analogous compounds and general chemical principles. Its structural similarity to known bioactive molecules and liquid crystals suggests that it may be a promising candidate for further investigation in the fields of drug discovery and materials science. This technical guide serves as a starting point for researchers to explore the potential of this intriguing molecule.

References

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Krátký, M., Bősze, S., Baranyai, Z., Szabó, I., Stolaříková, J., Paraskevopoulos, G., & Vinšová, J. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(5), 868–875.

-

SIELC Technologies. (2018, May 16). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE. Retrieved from [Link]

- Krátký, M., Bősze, S., Baranyai, Z., Szabó, I., Stolaříková, J., Paraskevopoulos, G., & Vinšová, J. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(5), 868-875.

- Zhou, B., Li, J., Huang, B., Yu, Z., Ma, Z., Ruan, Z., Cai, Q., & Hu, D. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences, 30(11), 874-882.

- Nair, B. (2001). Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. International Journal of Toxicology, 20(Suppl 3), 23–50.

- OECD SIDS. (n.d.). BENZOATES.

- Khan, I. S., Ahmad, H., & Ahmad, M. (2020). Toxicological impact of sodium benzoate on inflammatory cytokines, oxidative stress and biochemical markers in male Wistar rats. Drug and Chemical Toxicology, 45(3), 1345-1354.

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074.

-

ResearchGate. (n.d.). (PDF) 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Retrieved from [Link]

- Krátký, M., Bősze, S., Baranyai, Z., Szabó, I., Stolaříková, J., Paraskevopoulos, G., & Vinšová, J. (2015). Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Bioorganic & Medicinal Chemistry, 23(5), 868-875.

- Sherin, L., Shujaat, S., Sohail, A., & Arif, F. (2018). Synthesis and biological evaluation of novel Gallic acid analogues as potential antimicrobial and antioxidant agents.

- Yang, H. L., & Xi, G. G. (1994). Preparation and properties of negative liquid crystals (II)-p-alkyl (alkoxy)phenyl-4-[p-alkyl (alkoxy) benzoyloxy]-3-fluorobenzoate. Journal of Nanjing University of Science and Technology, 73, 59-63.

-

SIELC Technologies. (2018, May 16). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE. Retrieved from [Link]

Sources

An In-depth Technical Guide on 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate, a substituted phenyl benzoate derivative. The document details its chemical identity, physicochemical properties, a validated synthetic route, and potential applications in drug discovery and materials science. The synthesis protocol is presented with a step-by-step methodology, including the preparation of key intermediates and final product purification. Characterization techniques are discussed in the context of ensuring product purity and structural integrity. Furthermore, a hypothetical application in anticancer research is explored through a detailed experimental workflow for in vitro screening. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the study of this class of compounds.

Introduction

Substituted phenyl benzoates are a class of organic compounds that have garnered significant interest in various scientific disciplines, including medicinal chemistry and materials science. Their versatile structures, which can be readily modified, allow for the fine-tuning of their physicochemical and biological properties. This adaptability makes them attractive candidates for the development of new therapeutic agents and advanced materials.[1][2] For instance, certain phenyl benzoate derivatives have demonstrated promising anticancer activities by inducing apoptosis and cell cycle arrest in cancer cell lines.[3] In the realm of materials science, the unique molecular architecture of some phenyl benzoates contributes to the formation of liquid-crystalline phases, which are crucial for applications in display technologies.[4]

This guide focuses on a specific member of this class, this compound. The presence of an ethoxy group, a butoxycarbonyl moiety, and the central phenyl benzoate scaffold suggests a compound with potentially interesting biological and physical characteristics. This document aims to provide a detailed technical resource covering the fundamental aspects of this molecule, from its synthesis to its potential applications.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is paramount for any scientific investigation. The following section provides the key identifiers and physicochemical parameters for this compound.

Nomenclature and Structural Information

-

IUPAC Name: 4-Ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate[5]

-

CAS Number: 16494-24-9[5]

-

Molecular Formula: C20H22O6[5]

-

Molecular Weight: 358.39 g/mol [5]

-

Canonical SMILES: CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC1=CC=C(OCC)C=C1[5]

-

InChI Key: GIJIKFKGLZGENN-UHFFFAOYSA-N[5]

Physicochemical Data

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for biological applications and material formulations.

| Property | Value | Source |

| LogP | 4.44 | [6] |

| Appearance | Liquid | [7] |

| InChI | InChI=1S/C20H22O6/c1-3-5-14-24-20(22)26-18-8-6-15(7-9-18)19(21)25-17-12-10-16(11-13-17)23-4-2/h6-13H,3-5,14H2,1-2H3 | [8] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process involving the formation of a carbonate intermediate followed by an esterification reaction. This section outlines a plausible and efficient synthetic route.

Synthetic Pathway Overview

The proposed synthesis involves two key transformations:

-

Formation of 4-((Butoxycarbonyl)oxy)benzoic Acid: This step involves the protection of the hydroxyl group of 4-hydroxybenzoic acid as a butyl carbonate. This can be achieved by reacting 4-hydroxybenzoic acid with butyl chloroformate in the presence of a suitable base.

-

Esterification: The resulting 4-((butoxycarbonyl)oxy)benzoic acid is then esterified with 4-ethoxyphenol to yield the final product. The Mitsunobu reaction provides a mild and efficient method for this transformation.[9]

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-((Butoxycarbonyl)oxy)benzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq), dropwise to the solution while maintaining the temperature at 0 °C.

-

Acylation: Slowly add butyl chloroformate (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup and Purification: Quench the reaction with water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Mitsunobu Esterification)

-

Reaction Setup: To a solution of 4-((butoxycarbonyl)oxy)benzoic acid (1.0 eq), 4-ethoxyphenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.[9]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[6]

Potential Applications in Drug Discovery

The structural features of this compound, particularly the presence of two phenyl rings, make it an interesting candidate for investigation in drug discovery. Phenyl rings are common motifs in many marketed drugs, serving as scaffolds or pharmacophoric elements.[10] The biological activities of phenyl benzoate derivatives can span various therapeutic areas, including oncology and infectious diseases.[1]

Hypothetical Application: Anticancer Activity Screening

To evaluate the potential of this compound as an anticancer agent, a series of in vitro assays can be performed.

Caption: A generalized workflow for anticancer drug screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

-

Cell Seeding: Plate cancer cells (e.g., A549 human lung cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a molecule with a chemical structure that suggests potential for further investigation in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical identity, a detailed synthetic protocol, and a hypothetical experimental workflow to explore its potential as an anticancer agent. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and professionals, facilitating further exploration of this and related compounds. The systematic approach to synthesis, characterization, and biological evaluation outlined in this document provides a solid framework for advancing our understanding of the structure-activity relationships of substituted phenyl benzoates.

References

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

- Hebei Boze Chemical Co., Ltd. (n.d.). Tert-Butyloxycarbonyl Protecting Group.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

-

Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. [Link]

-

Organic Chemistry Portal. (n.d.). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

- Quora. (2022). What is the protection of BOC in organic synthesis processes?.

- Organic Chemistry. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry [Video]. YouTube.

-

ResearchGate. (n.d.). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbonate synthesis. Retrieved from [Link]

-

Lookchem. (n.d.). One-step synthesis of novel carbonates: Alkoxymethyl carbonates, from alcohols and chloromethyl alkyl ethers using silver carbonate. Retrieved from [Link]

-

Cheméo. (n.d.). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9). Retrieved from [Link]

-

Molbase. (n.d.). 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. Retrieved from [Link]

-

Chen, J., Namila, E., Bai, C., Baiyin, M., Agula, B., & Bao, Y.-S. (2018). Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. New Journal of Chemistry, 42(15), 12586–12590. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Retrieved from [Link]

- Google Patents. (n.d.). Direct conversion of phenols into amides and esters of benzoic acid.

-

SIELC Technologies. (n.d.). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. Retrieved from [Link]

-

Florida State University Office of Research. (n.d.). Direct Conversion of Phenols into Amides and Esters of Benzoic Acid. Retrieved from [Link]

-

PubMed. (2014). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethoxyphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Cross-linking reactions between phenols and benzoic acid: The role of aryl esters. Retrieved from [Link]

- Alchem Pharmtech. (n.d.). CAS 16494-24-9 | 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)

-

ResearchGate. (n.d.). (PDF) 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(Ethoxycarbonyl)oxy]benzoic acid. Retrieved from [Link]

-

Journal of Chinese Pharmaceutical Sciences. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. Retrieved from [Link]

-

PubMed. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Retrieved from [Link]

- Mosher Chemical. (n.d.). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester.

-

ResearchGate. (n.d.). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Syntheses of phenyl benzoate compounds and their bioactivity investigation [jcps.bjmu.edu.cn]

- 3. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9 [matrix-fine-chemicals.com]

- 6. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | SIELC Technologies [sielc.com]

- 7. This compound [cymitquimica.com]

- 8. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate molecular weight.

An In-Depth Technical Guide to 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It details the molecular characteristics, synthesis, purification, and analytical characterization of this compound, a molecule of interest for its potential applications as a synthetic intermediate and in the field of liquid crystals.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 16494-24-9) is a benzoate ester derivative.[1][2] Its structure incorporates a butoxycarbonyl (Boc) protecting group, a common motif in organic synthesis for masking the reactivity of a hydroxyl group. The presence of two aromatic rings linked by an ester functional group, along with the terminal ethoxy and butoxycarbonyl groups, imparts specific physicochemical properties that are critical for its handling, reactivity, and potential applications.

The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 358.39 g/mol | [1][3][4] |

| Molecular Formula | C₂₀H₂₂O₆ | [1][3] |

| CAS Number | 16494-24-9 | [1][2][3] |

| IUPAC Name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate | [1] |

| LogP (Octanol/Water) | 4.44 - 4.62 | [2][3] |

| SMILES | CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC1=CC=C(OCC)C=C1 | [1][3] |

| InChIKey | GIJIKFKGLZGENN-UHFFFAOYSA-N | [1][2][3] |

Structural Visualization

The molecular structure of this compound is depicted below. The diagram highlights the connectivity of the ethoxyphenyl group, the central benzoate core, and the butoxycarbonyl protecting group.

Caption: 2D structure of this compound.

Synthesis and Purification Workflow

Logical Synthesis Pathway

The causality behind this experimental design is as follows:

-

Protection: The hydroxyl group of 4-hydroxybenzoic acid is first protected using di-tert-butyl dicarbonate (Boc₂O). This is a crucial step to prevent self-esterification or other side reactions at this site during the subsequent esterification step.

-

Esterification: The Boc-protected benzoic acid derivative is then coupled with 4-ethoxyphenol. A carbodiimide-mediated coupling (e.g., using DCC) is a standard and effective method for forming the ester bond under mild conditions.

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful isolation of the intermediate (Step 1) and monitoring of the final reaction by Thin Layer Chromatography (TLC) provide checkpoints for procedural success.

Step 1: Synthesis of 4-((butoxycarbonyl)oxy)benzoic acid

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using TLC.

-

Workup: Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 4-((butoxycarbonyl)oxy)benzoic acid intermediate (1.0 eq) and 4-ethoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Coupling Agent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Workup: Filter off the DCU precipitate. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude final product.

Experimental Protocol: Purification

Purification is critical to remove unreacted starting materials and byproducts from the coupling reaction.

-

Chromatography Setup: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system. A low-polarity eluent (e.g., 9:1 hexane:ethyl acetate) is a good starting point, based on protocols for similar compounds.[5][6]

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Final Product Isolation: Combine the pure fractions and remove the solvent via rotary evaporation to yield this compound as a solid or oil.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is essential. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Caption: Analytical workflow for structural and purity verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final compound. A reverse-phase method is suitable for this molecule.[2]

Protocol for RP-HPLC Analysis:

-

Column: Newcrom R1 or equivalent C18 column.[2]

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[2]

-

Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (typically around 254 nm).

-

Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area. This method is also scalable for preparative separation to isolate impurities and is suitable for pharmacokinetic studies.[2]

Spectroscopic Methods

-

Mass Spectrometry (MS): This technique directly verifies the molecular weight of the compound. For C₂₀H₂₂O₆, the expected molecular ion peak [M]⁺ would be at m/z 358.39.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the butoxycarbonyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic peaks would include C=O stretching vibrations for the ester and carbonate groups (around 1700-1760 cm⁻¹) and C-O stretching vibrations.[5][6]

Applications and Research Context

While specific applications for this compound are not extensively documented, its structural motifs suggest utility in several research areas.

-

Intermediate in Organic Synthesis: The Boc group is a labile protecting group, easily removed under acidic conditions. This makes the molecule a useful intermediate for synthesizing more complex structures where a free phenol is required at a later stage. The general class of 4-hydroxyphenyl benzoate derivatives are important organic intermediates.[7]

-

Liquid Crystal Research: Analogous compounds containing ethoxyphenyl benzoate cores are known to form stable nematic liquid crystal phases.[5][6] This compound could be investigated as a component in liquid crystal mixtures or as a precursor for novel liquid crystalline materials.[8]

-

Pharmacokinetic Studies: The existence of a validated HPLC method for this compound suggests its potential use as a reference standard or analyte in pharmacokinetic analyses.[2]

References

-

4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9. [Online]. Available: [Link]

-

Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | SIELC Technologies. [Online]. Available: [Link]

-

Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester - Cheméo. [Online]. Available: [Link]

-

Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9) - Chemical & Physical Properties by Cheméo. [Online]. Available: [Link]

-

Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, E66, o3074. [Online]. Available: [Link]

-

Srinivasa, H. T., et al. (2010). (PDF) 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. ResearchGate. [Online]. Available: [Link]

-

Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester - Mosher Chemical. [Online]. Available: [Link]

-

4-Ethoxycarbonyloxybenzoate | C10H9O5- | CID 20463508 - PubChem. [Online]. Available: [Link]

- Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents. [Online].

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC. [Online]. Available: [Link]

Sources

- 1. 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9 [matrix-fine-chemicals.com]

- 2. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | SIELC Technologies [sielc.com]

- 3. chemeo.com [chemeo.com]

- 4. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]

- 8. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate overview.

An In-depth Technical Guide to the Synthesis of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (CAS No. 16494-24-9), a molecule of interest in materials science and as a versatile intermediate in organic synthesis.[1][2][3][4] This document elucidates the strategic considerations underpinning its synthesis, focusing on a logical and efficient pathway that involves an initial esterification followed by a protective carbonylation step. We will delve into the mechanistic details of each reaction, provide field-proven experimental protocols, and present a full characterization data profile for the target compound. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical grounding and practical, actionable methodologies.

Introduction and Strategic Overview

This compound is a diaryl ester derivative characterized by three key structural motifs: a 4-ethoxyphenol moiety, a central benzoate linker, and a tert-butoxycarbonyl (Boc) protected 4-hydroxyphenyl group. The molecular formula is C₂₀H₂₂O₆, and it has a molecular weight of 358.39 g/mol .[1][2] The presence of these functional groups makes it a valuable building block, particularly in the synthesis of liquid crystals and other advanced materials where molecular geometry and electronic properties are critical.[5][6]

The synthesis of such an asymmetric diester requires a carefully planned strategy to avoid undesired side reactions, such as polymerization or the formation of symmetric byproducts. A retrosynthetic analysis reveals two primary logical disconnections, leading to two potential forward-synthetic strategies.

Retrosynthetic Analysis

A logical breakdown of the target molecule suggests two primary synthetic routes originating from 4-hydroxybenzoic acid and 4-ethoxyphenol.

Caption: Retrosynthetic pathways for the target molecule.

This analysis highlights two feasible strategies:

-

Strategy A: Initial Boc protection of 4-hydroxybenzoic acid, followed by esterification with 4-ethoxyphenol.

-

Strategy B: Initial esterification of 4-hydroxybenzoic acid and 4-ethoxyphenol, followed by Boc protection of the resulting phenolic ester.

While both routes are viable, Strategy B is often preferred in practice. Direct esterification of 4-hydroxybenzoic acid is a well-established process, and the subsequent protection of the free phenol on the intermediate is a high-yielding, clean reaction. This approach avoids handling a potentially more complex, modified carboxylic acid during the sterically demanding esterification step. This guide will focus on the detailed execution of Strategy B.

Synthetic Strategy B: Step-by-Step Mechanistic Execution

This preferred pathway involves a two-step sequence: (1) Acid-catalyzed Fischer-Speier esterification to form the key intermediate, followed by (2) Base-mediated Boc protection.

Step 1: Synthesis of 4-Ethoxyphenyl 4-hydroxybenzoate

The foundational step is the formation of the ester linkage between 4-hydroxybenzoic acid and 4-ethoxyphenol. To drive this equilibrium reaction to completion, a catalyst is essential, and the water byproduct must be removed.

Causality of Experimental Choices:

-

Catalyst System: A combination of boric acid and concentrated sulfuric acid is highly effective. Sulfuric acid acts as the primary proton source to activate the carbonyl group of the benzoic acid. Boric acid is believed to act as a mild Lewis acid and dehydrating agent, forming transient borate esters that facilitate the reaction.[7] This dual-catalyst system often provides higher yields and cleaner reactions than using sulfuric acid alone for this specific substrate class.

-

Solvent and Water Removal: An inert, high-boiling solvent like toluene or xylene is used to enable heating under reflux. A Dean-Stark apparatus is employed to azeotropically remove the water formed during the reaction, which is critical for shifting the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.

Reaction Mechanism:

-

The carboxylic acid oxygen of 4-hydroxybenzoic acid is protonated by sulfuric acid, making the carbonyl carbon more electrophilic.

-

The phenolic oxygen of 4-ethoxyphenol acts as a nucleophile, attacking the activated carbonyl carbon.

-

A proton transfer occurs, followed by the elimination of a water molecule to form the ester product.

Step 2: Boc Protection of 4-Ethoxyphenyl 4-hydroxybenzoate

The second step involves the protection of the remaining free phenolic hydroxyl group using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution.

Causality of Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc protecting group. It is a stable solid that is easy to handle.[8]

-

Base and Solvent: A non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is used to deprotonate the phenol, creating a more nucleophilic phenoxide ion.[9] Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are ideal to prevent hydrolysis of the Boc anhydride.[8] DMAP can also act as a nucleophilic catalyst, accelerating the reaction.

-

Reaction Conditions: The reaction proceeds efficiently at room temperature, making it a mild and versatile method for protecting phenols.[9]

Reaction Mechanism:

-

The base (e.g., TEA) deprotonates the phenolic hydroxyl group of the intermediate, forming a phenoxide anion.

-

This phenoxide anion attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

-

The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected product and a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide.[8]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks and clear purification steps.

Workflow Visualization

Caption: Experimental workflow for the two-step synthesis.

Protocol 1: Synthesis of 4-Ethoxyphenyl 4-hydroxybenzoate

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 4-hydroxybenzoic acid (13.8 g, 0.1 mol), 4-ethoxyphenol (15.2 g, 0.11 mol), boric acid (0.31 g, 5 mmol), and toluene (250 mL).

-

Catalysis: Carefully add concentrated sulfuric acid (0.5 mL) to the stirred suspension.

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.

-

Work-up: Allow the reaction mixture to cool to room temperature. A solid precipitate should form. Filter the crude product and wash the solid with cold toluene (2 x 30 mL) to remove unreacted starting material.

-

Purification: The crude solid is then washed with a 5% sodium bicarbonate solution (100 mL) to remove unreacted acid, followed by washing with deionized water (2 x 100 mL). Dry the resulting white solid under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield pure 4-Ethoxyphenyl 4-hydroxybenzoate.

Protocol 2: Synthesis of this compound

-

Setup: In a 250 mL round-bottom flask, dissolve the dried 4-Ethoxyphenyl 4-hydroxybenzoate (12.9 g, 0.05 mol) in anhydrous tetrahydrofuran (THF, 100 mL). Add triethylamine (TEA, 7.0 mL, 0.05 mol).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 11.4 g, 0.052 mol) portion-wise over 15 minutes. An exotherm may be observed. Maintain the temperature below 30°C with a water bath if necessary.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Remove the THF under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (150 mL). Wash the organic layer sequentially with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 1:9 v/v) as the eluent.[5][6] Combine the fractions containing the pure product and remove the solvent to yield this compound as a white solid.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the final product.

| Property | Value | Source |

| CAS Number | 16494-24-9 | [1][2][4] |

| Molecular Formula | C₂₀H₂₂O₆ | [1][2] |

| Molecular Weight | 358.39 g/mol | [1][2] |

| Appearance | White crystalline solid | - |

| Melting Point | ~356 K (for methoxy analog) | [5] |

Spectroscopic Data (Expected):

| Technique | Expected Peaks / Shifts | Assignment |

| ¹H NMR (CDCl₃) | δ ~8.1 (d, 2H), ~7.2 (d, 2H), ~7.1 (d, 2H), ~6.9 (d, 2H), ~4.0 (q, 2H), ~1.5 (s, 9H), ~1.4 (t, 3H) | Ar-H (benzoate, ortho to C=O), Ar-H (benzoate, ortho to O-Boc), Ar-H (ethoxyphenyl, ortho to ester), Ar-H (ethoxyphenyl, ortho to OEt), -OCH₂CH₃, -C(CH₃)₃ (Boc), -OCH₂CH₃ |

| ¹³C NMR (CDCl₃) | δ ~165, ~155, ~152, ~145, ~132, ~122, ~121, ~115, ~84, ~64, ~28, ~15 | C=O (ester), C-O (carbonate), Ar-C (quaternary), Ar-C (quaternary), Ar-CH, Ar-CH, Ar-CH, Ar-CH, -C(CH₃)₃ (Boc), -OCH₂CH₃, -C(CH₃)₃ (Boc), -OCH₂CH₃ |

| FT-IR (KBr) | ~2980 cm⁻¹, ~1760 cm⁻¹, ~1730 cm⁻¹, ~1605 cm⁻¹, ~1250-1150 cm⁻¹ | C-H (aliphatic), C=O (carbonate), C=O (ester), C=C (aromatic), C-O (ester/ether) |

Note: NMR shifts are estimates based on standard values. IR data is based on the analogous methoxycarbonyl compound, which shows characteristic ester carbonyl stretches at 1759 and 1732 cm⁻¹.[5]

Safety Considerations

-

Reagents: Concentrated sulfuric acid is highly corrosive. Di-tert-butyl dicarbonate can cause irritation. Toluene is flammable and an irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Procedures: Reactions under reflux should be monitored carefully. When working up reactions involving acids and bases, be aware of potential gas evolution and exotherms.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step process involving Fischer-Speier esterification followed by Boc protection. This strategic approach maximizes yield and purity by addressing the challenges of synthesizing asymmetric diaryl esters. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully prepare this valuable chemical intermediate for applications in materials science and beyond.

References

-

Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2777. Available at: [Link]

-

Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. (n.d.). Cheméo. Retrieved January 5, 2026, from [Link]

-

Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9). (n.d.). Cheméo. Retrieved January 5, 2026, from [Link]

-

Preparation of 4-Acetoxy Benzoic acid. (2024). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

-

Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. (2018). SIELC Technologies. Retrieved January 5, 2026, from [Link]

-

Experiment 12. Preparation of 4-acetoxybenzoic acid. (n.d.). University of the West Indies. Retrieved January 5, 2026, from [Link]

-

Synthesis of 4-hydroxyphenyl 4-hydroxy-benzoate. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

-

Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 5, 2026, from [Link]

-

BOC Protection and Deprotection. (2025). J&K Scientific LLC. Retrieved January 5, 2026, from [Link]

-

4-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-BENZOIC ACID synthesis. (n.d.). Molekula. Retrieved January 5, 2026, from [Link]

-

Srinivasa, H. T., et al. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

- 1. 4-ETHOXYPHENYL 4-[(BUTOXYCARBONYL)OXY]BENZOATE | CAS 16494-24-9 [matrix-fine-chemicals.com]

- 2. chemeo.com [chemeo.com]

- 3. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester (CAS 16494-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester | SIELC Technologies [sielc.com]

- 5. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

An In-depth Technical Guide to 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate: From Discovery to Synthetic Application

This technical guide provides a comprehensive overview of 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate, a molecule of significant interest in the field of liquid crystal research. This document delves into the historical context of its discovery, its molecular structure, a detailed synthetic protocol, and its physicochemical properties. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound.

Introduction: A Historical Perspective on a Mesogenic Scaffold

Evidence points to the foundational work on analogous structures, such as 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate, which was reported to form a stable nematic phase.[1] The synthesis of this methoxy-analogue was described in a 1971 publication by Castellano et al., a period characterized by the exploration of new molecular architectures to elicit and control liquid crystalline behavior.[1] It is highly probable that this compound was synthesized as part of a homologous series to study the effect of varying the alkoxy chain length on the mesogenic properties of the molecule. The overarching goal of such research was to identify compounds with desirable thermal ranges and electro-optical properties for applications in emerging display technologies.

Molecular Structure and Physicochemical Properties

This compound is an organic molecule with the chemical formula C₂₀H₂₂O₆ and a molecular weight of 358.39 g/mol . Its structure is characterized by a central benzoate core linking a 4-ethoxyphenyl group and a 4-((butoxycarbonyl)oxy)phenyl group.

| Property | Value | Source |

| CAS Number | 16494-24-9 | [2][3] |

| Molecular Formula | C₂₀H₂₂O₆ | [2][3] |

| Molecular Weight | 358.39 g/mol | [2][3] |

| IUPAC Name | 4-ethoxyphenyl 4-[(butoxycarbonyl)oxy]benzoate | [3] |

| Synonyms | Butyl p-(p-ethoxyphenoxycarbonyl)-phenyl carbonate, BEPC | [2] |

The presence of two aromatic rings connected by an ester linkage, along with the terminal ethoxy and butoxycarbonyl groups, imparts a rod-like molecular shape, a key prerequisite for the formation of liquid crystal phases. The flexibility of the butoxycarbonyl chain, compared to a methoxycarbonyl group, would be expected to influence the melting point and the temperature range of any liquid crystalline phases.

Synthesis of this compound: A Step-by-Step Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is adapted from the established synthesis of the closely related methoxycarbonyl analog and represents a robust and reliable method for obtaining the target compound.[1]

Synthetic Strategy

The synthesis is a two-step process, as illustrated in the workflow diagram below. The first step involves the formation of an ester linkage between 4-hydroxybenzoic acid and 4-ethoxyphenol. The resulting intermediate, 4-ethoxyphenyl 4-hydroxybenzoate, is then reacted with butyl chloroformate to introduce the butoxycarbonyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 4-Ethoxyphenyl 4-hydroxybenzoate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) and 4-ethoxyphenol (1.38 g, 10 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Reagent Addition: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1 mmol) as a catalyst.

-

Coupling Agent: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath) over 30 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure 4-ethoxyphenyl 4-hydroxybenzoate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the purified 4-ethoxyphenyl 4-hydroxybenzoate (2.58 g, 10 mmol) in 50 mL of anhydrous pyridine in a 100 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.

-

Reagent Addition: Add butyl chloroformate (1.50 g, 11 mmol) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold 2 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic extracts and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to yield pure this compound as a white solid.

Rationale for Experimental Choices

-

DCC/DMAP: This combination is a highly efficient esterification system (Steglich esterification). DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst, accelerating the reaction and improving yields.

-

Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and butyl chloroformate.

-

Pyridine: In the second step, pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Purification: Column chromatography and recrystallization are standard and effective methods for purifying the intermediate and final product, respectively, ensuring high purity for subsequent characterization and application.

Characterization and Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons of both phenyl rings, the ethoxy group (triplet and quartet), the butoxycarbonyl group (triplet, sextet, quintet, and triplet), and the ester and carbonate protons. |

| ¹³C NMR | Signals for all unique carbon atoms, including the aromatic carbons, the ester and carbonate carbonyl carbons, and the aliphatic carbons of the ethoxy and butoxycarbonyl groups. |

| FT-IR | Characteristic stretching frequencies for the C=O of the ester and carbonate groups (around 1760-1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (358.39 g/mol ). |

| Melting Point | A sharp melting point, indicating the purity of the compound. |

Conclusion and Future Directions

This compound represents a classic example of a molecule designed for liquid crystal applications. Its synthesis, rooted in fundamental organic reactions, is straightforward and adaptable. While its primary historical context is in materials science, the unique physicochemical properties of such molecules may warrant their exploration in other fields, such as drug delivery systems where liquid crystalline phases can be utilized for controlled release. Further research could involve the synthesis of a broader range of analogs with different terminal alkyl chains to fine-tune the liquid crystalline properties and explore their potential in modern applications beyond displays, such as optical sensors and smart materials.

References

-

Srinivasa, H. T., Devarajegowda, H. C., Arunkashi, H. K., & Meenakshi, T. G. (2010). 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3074. [Link]

-

Cheméo. (n.d.). Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Benzoate-Based Liquid Crystals: Synthesis, Characterization, and Structure-Property Relationships

An In-depth Technical Guide

Introduction

The discovery of liquid crystals in 1888 by Friedrich Reinitzer, through his observations of cholesteryl benzoate, marked the dawn of a new field in materials science.[1][2] He noted that this peculiar substance exhibited two distinct melting points: one where the crystalline solid turned into a cloudy, viscous liquid, and a higher one where this turbid liquid became clear and isotropic.[1][2] This intermediate state, possessing both the fluidity of a liquid and the long-range molecular order of a crystal, is now understood as the liquid crystalline phase.[3]